

# Physicochemical Properties of NP213 TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

NP213, also known as Novexatin®, is a novel, synthetic, cyclic antimicrobial peptide (AMP) with potent antifungal activity.[1][2][3] It is designed based on host defense peptides and is particularly effective against dermatophytes responsible for onychomycosis (fungal nail infection).[4][5][6] NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, giving it a net positive charge.[4][7] This technical guide focuses on the physicochemical properties of the trifluoroacetate (TFA) salt of NP213, a common form resulting from its synthesis and purification via high-performance liquid chromatography (HPLC).[8] Understanding these properties is critical for its formulation, delivery, and therapeutic application.

## **Physicochemical Data Summary**

The following tables summarize the key quantitative physicochemical properties of **NP213 TFA** salt.



| Property                    | Value                  | Reference |
|-----------------------------|------------------------|-----------|
| Molecular Formula           | C44H85F3N28O9          | [9][10]   |
| Average Molecular Weight    | 1207.32 Da             | [9][10]   |
| Monoisotopic Mass           | 1206.67 Da             | [9]       |
| Purity (Typical)            | >96%                   | [10]      |
| Appearance                  | Lyophilized powder     | [4]       |
| Counterion                  | Trifluoroacetate (TFA) | [8]       |
| Net Charge                  | +7                     | [4]       |
| Free Base Molecular Formula | C42H84N28O7            | [9]       |
| Free Base Molecular Weight  | 1093.3 Da              | [9]       |

Table 1: General Physicochemical Properties of NP213 TFA Salt

| Solvent System                                | Solubility  | Conditions           | Reference |
|-----------------------------------------------|-------------|----------------------|-----------|
| Dimethyl Sulfoxide<br>(DMSO)                  | 100 mg/mL   | With ultrasonication | [10]      |
| Water (H <sub>2</sub> O)                      | 100 mg/mL   | With ultrasonication | [10]      |
| Phosphate-Buffered<br>Saline (PBS)            | 100 mg/mL   | With ultrasonication | [1]       |
| 10% DMSO + 90%<br>(20% SBE-β-CD in<br>Saline) | ≥ 2.5 mg/mL | -                    | [1]       |
| 10% DMSO + 90%<br>Corn Oil                    | ≥ 2.5 mg/mL | -                    | [1]       |

Table 2: Solubility of NP213 TFA Salt



| Parameter                                | Value                   | Organism    | Reference |
|------------------------------------------|-------------------------|-------------|-----------|
| Minimum Inhibitory Concentration (MIC90) | 1–2 μg/mL               | C. albicans | [9]       |
| Membrane<br>Permeabilization             | 93% at 4 μg/mL          | -           | [9]       |
| In Vivo Half-Life<br>(mice)              | Approximately 4.5 hours | -           | [1]       |

Table 3: Biological Activity and Pharmacokinetic Profile of NP213 TFA Salt

# Experimental Protocols Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of NP213 is primarily achieved through Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis.[9][11]

#### Methodology:

- Resin Preparation: The synthesis begins with the attachment of the first Fmoc-protected Larginine residue to a solid support resin, typically a polystyrene-based resin.
- Amino Acid Coupling: Subsequent Fmoc-protected L-arginine residues are sequentially coupled. The coupling reaction is facilitated by activating agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like DIPEA (diisopropylethylamine).[9]
- Fmoc Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus
  of the growing peptide chain is removed using a mild base, typically piperidine in
  dimethylformamide (DMF), to allow for the next coupling reaction.
- Cyclization: Upon completion of the linear heptapeptide chain, on-resin cyclization is performed to form the backbone-cyclized structure.



- Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain
  protecting groups are removed simultaneously using a strong acid cocktail, which typically
  includes trifluoroacetic acid (TFA).[12] This step results in the formation of the NP213 as a
  TFA salt.
- Precipitation and Washing: The crude peptide is precipitated from the cleavage cocktail
  using cold diethyl ether, followed by washing to remove scavengers and byproducts.

## Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude NP213 TFA salt is purified to a high degree using preparative RP-HPLC.[4][9]

#### Methodology:

- Sample Preparation: The crude lyophilized peptide is dissolved in a minimal volume of aqueous 0.1% TFA.[13] If solubility is an issue, 6M guanidine hydrochloride with 0.1% TFA can be used.[13]
- Chromatographic System: A preparative C18 column is typically used.
- Mobile Phases:
  - Buffer A: 0.1% TFA in water[13]
  - Buffer B: 0.1% TFA in acetonitrile[13]
- Gradient Elution: The peptide is eluted using a linear gradient of increasing Buffer B concentration. A shallow gradient is often employed for optimal resolution.
- Detection: The column eluant is monitored at a wavelength of 220 nm.[13]
- Fraction Collection: Fractions corresponding to the main peptide peak are collected.
- Lyophilization: The purified fractions are combined and lyophilized to obtain the final NP213
   TFA salt as a white, fluffy powder.



## **Purity and Identity Analysis**

The purity and identity of the final product are confirmed using analytical RP-HPLC and mass spectrometry.

#### **Analytical RP-HPLC:**

Methodology: A small amount of the purified peptide (~1 mg/mL) is injected onto an analytical C18 column.[13] A standard gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile is used. Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[13]

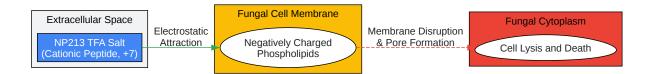
#### Mass Spectrometry:

 Methodology: The molecular weight of the purified peptide is verified using mass spectrometry, typically with electrospray ionization (ESI-MS).[9][13] This confirms the identity of the NP213 TFA salt by matching the observed mass to the calculated theoretical mass.[9]

## **Counterion Analysis and Exchange**

While TFA is a common counterion from purification, it may be desirable to exchange it for a more pharmaceutically acceptable counterion like acetate or hydrochloride.[12]

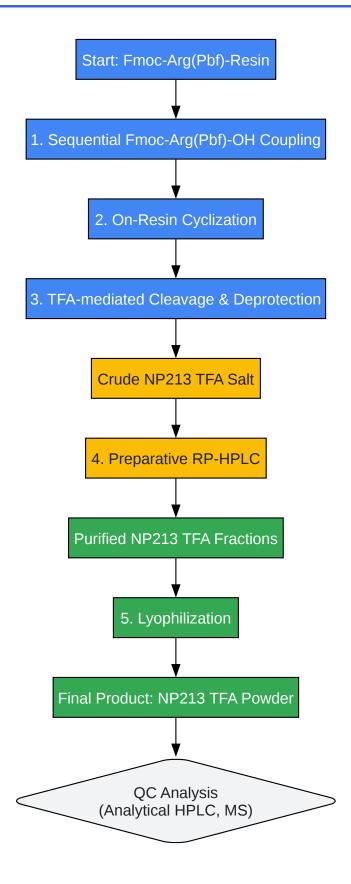
#### Ion Chromatography:


 Methodology: The content of trifluoroacetate and other anions can be accurately measured by ion chromatography.[9][13]

#### TFA/HCI Exchange Protocol:

- Dissolve the peptide in 100 mM HCl.[13]
- Let the solution stand at room temperature for one minute.[13]
- Freeze the solution in liquid nitrogen.[13]
- Lyophilize the frozen solution to obtain the peptide hydrochloride salt.[13]




# Mechanism of Action and Experimental Workflow Visualizations



Click to download full resolution via product page

Caption: Mechanism of action of NP213 against fungal cells.





Click to download full resolution via product page

Caption: Experimental workflow for **NP213 TFA** salt synthesis and purification.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NP213 TFA | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. NP213 (Novexatin), currently unavailable peptide [novoprolabs.com]
- 9. Buy NP213 (Tfa) [smolecule.com]
- 10. NP213 TFA (942577-31-3 free base) Immunomart [immunomart.com]
- 11. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- To cite this document: BenchChem. [Physicochemical Properties of NP213 TFA Salt: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8107579#physicochemical-properties-of-np213-tfa-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com